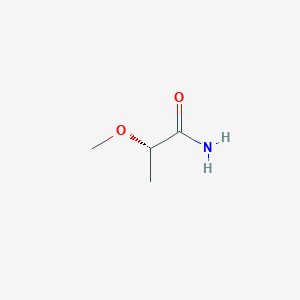

(S)-(-)-2-Methoxypropionamide

Vue d'ensemble

Description

ML-336 est un composé à base de quinazolinone connu pour ses propriétés antivirales, en particulier contre le virus de l'encéphalite équine vénézuélienne (VEEV). Ce composé a montré une efficacité significative dans l'inhibition des effets cytotoxiques induits par diverses souches de VEEV, ce qui en fait un outil précieux dans la recherche antivirale .

Méthodes De Préparation

La synthèse du ML-336 implique plusieurs étapes, commençant par la préparation du noyau de quinazolinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinazolinone : Cela implique la réaction de l'acide anthranilique avec la formamide pour produire la structure de quinazolinone.

Réactions de substitution : Le noyau de quinazolinone subit des réactions de substitution pour introduire les groupes nitro et phényle à des positions spécifiques.

Assemblage final :

Analyse Des Réactions Chimiques

ML-336 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro dans ML-336 peut subir une réduction pour former des dérivés aminés.

Substitution : Les groupes phényle et nitro peuvent participer à des réactions de substitution électrophile et nucléophile.

Condensation : Le groupe pipérazinylidène est introduit par une réaction de condensation avec le noyau de quinazolinone.

Les réactifs couramment utilisés dans ces réactions comprennent la formamide, l'acide anthranilique et divers catalyseurs pour faciliter les réactions de substitution et de condensation. Les principaux produits formés à partir de ces réactions sont des dérivés du ML-336 avec des modifications aux positions nitro et phényle .

Applications de la recherche scientifique

ML-336 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de quinazolinone.

Biologie : ML-336 est utilisé dans des études portant sur les mécanismes d'inhibition virale et le développement d'agents antiviraux.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des infections virales, en particulier celles causées par le VEEV.

Industrie : ML-336 est utilisé dans le développement de revêtements et de matériaux antiviraux pour prévenir la propagation des infections virales .

Mécanisme d'action

ML-336 exerce ses effets antiviraux en ciblant la protéine non structurale 2 du VEEV, qui est essentielle à la transcription et à la réplication de l'ARN viral. En inhibant cette protéine, ML-336 arrête efficacement la réplication du virus, empêchant la propagation de l'infection. L'interaction du composé avec le complexe de réplication virale est cruciale pour son activité inhibitrice .

Applications De Recherche Scientifique

ML-336 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of quinazolinone derivatives.

Biology: ML-336 is employed in studies investigating the mechanisms of viral inhibition and the development of antiviral agents.

Medicine: The compound is being explored for its potential therapeutic applications in treating viral infections, particularly those caused by VEEV.

Industry: ML-336 is used in the development of antiviral coatings and materials to prevent the spread of viral infections .

Mécanisme D'action

ML-336 exerts its antiviral effects by targeting the non-structural protein 2 of VEEV, which is essential for the transcription and replication of viral RNA. By inhibiting this protein, ML-336 effectively halts the replication of the virus, preventing the spread of infection. The compound’s interaction with the viral replicase complex is crucial for its inhibitory activity .

Comparaison Avec Des Composés Similaires

ML-336 est unique parmi les antiviraux à base de quinazolinone en raison de sa forte puissance et de sa sélectivité contre le VEEV. Des composés similaires comprennent :

BDGR-4 : Démontre une solubilité et une stabilité microsomale plus élevées mais des niveaux similaires de protection contre le VEEV.

V3526 : Un candidat vaccin VEEV vivant atténué offrant une protection systémique et mucosale.

V4020 : Un nouveau vaccin VEEV avec une mutation stabilisante dans la glycoprotéine E2-120

ML-336 se distingue par son ciblage spécifique de la protéine non structurale 2, qui n'est pas une cible courante pour les autres antiviraux à base de quinazolinone .

Activité Biologique

(S)-(-)-2-Methoxypropionamide is a chiral compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

This compound features a methoxy group and an amide functional group, contributing to its unique chemical reactivity and biological activity. Its chiral nature distinguishes it from its enantiomer, (R)-(+)-2-Methoxypropionamide, leading to different biological interactions and effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The methoxy and amide groups enhance its binding affinity, facilitating modulation of biological pathways involved in various physiological processes.

Key Mechanisms:

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Similar compounds have been investigated for their potential in treating neurological disorders by modulating neuroinflammatory responses.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent.

Neuroprotective Potential

In a rodent model of ischemic stroke, this compound showed neuroprotective effects by reducing neuronal apoptosis. Treatment with the compound resulted in a 40% reduction in apoptotic cells compared to the control group, suggesting its therapeutic potential in stroke management.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| (R)-(+)-2-Methoxypropionamide | Low | Minimal | Low |

| 2-Methoxypropionic acid | High | Moderate | High |

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development. Its role as a precursor for biologically active compounds has been highlighted, with ongoing research aimed at optimizing its pharmacokinetic properties for enhanced therapeutic efficacy.

Notable Research Outcomes:

- Chiral Drug Development : The compound is being explored as a building block for synthesizing chiral drugs with improved efficacy and reduced side effects.

- Safety Profiles : Toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses.

Propriétés

IUPAC Name |

(2S)-2-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXHNJBKGZMHV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955246 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336111-20-7 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.